(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane
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Overview
Description
(1R,4R)-2-Methyl-2,5-diazabicyclo(222)octane is a bicyclic organic compound with the molecular formula C6H12N2 It is a derivative of diazabicyclo[222]octane, featuring a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane can be achieved through several methods. One common approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This method is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclic scaffolds . The reaction typically involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-Diazabicyclo(2.2.2)octane: A closely related compound without the methyl group at the 2-position.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure and chemical properties.
Bicyclo[2.2.2]octane-2,5-dione: A compound with a similar bicyclic framework but different functional groups.
Uniqueness
(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar bicyclic compounds.
Biological Activity
(1R,4R)-2-Methyl-2,5-diazabicyclo(2.2.2)octane is a bicyclic organic compound with the molecular formula C7H14N2. This compound is of significant interest in various fields of research, particularly in medicinal chemistry and biological applications due to its unique structural characteristics and potential biological activities.
Chemical Structure and Properties
The compound features a bicyclic structure that allows for unique interactions with biological targets. Its stereochemistry is critical for its biological activity, influencing how it interacts with enzymes and receptors.
Property | Value |
---|---|
IUPAC Name | (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.2]octane |
Molecular Formula | C7H14N2 |
Molecular Weight | 126.201 g/mol |
CAS Number | 1260591-87-4 |
This compound interacts with specific molecular targets due to its ability to fit into unique binding sites on enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Antimicrobial Properties
Research has demonstrated that derivatives of diazabicyclo compounds exhibit significant antimicrobial activity. For instance, studies have shown that cationic surfactants derived from diazabicyclo compounds possess potent bactericidal and fungicidal properties:
- Bactericidal Activity : Some derivatives showed bactericidal activity against strains such as Staphylococcus aureus and Bacillus cereus, outperforming conventional antibiotics like Norfloxacin.
- Fungicidal Activity : The fungicidal effects were noted to be significantly higher than those of standard antifungal agents like Ketoconazole .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in the context of neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study evaluating the efficacy of various surfactants derived from diazabicyclo compounds found that this compound derivatives demonstrated:
- Minimum Inhibitory Concentrations (MICs) : Values as low as 1.95 μg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
Study 2: Neuroprotective Mechanisms
Research into the neuroprotective mechanisms of bicyclic compounds has indicated that these compounds can interfere with oxidative stress pathways and reduce neuronal apoptosis in vitro.
Comparative Analysis with Similar Compounds
Compound | Antimicrobial Activity | Neuroprotective Potential |
---|---|---|
This compound | High | Moderate |
(1R,4R)-2,5-Diazabicyclo(2.2.2)octane | Moderate | Low |
Bicyclo[2.1.1]hexane | Low | Low |
Properties
IUPAC Name |
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIMUJOQZCMEFY-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC[C@@H]1CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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